molecular formula C22H28FNaO7S B13422918 Desoximetasone 21-Sulfate Sodium Salt

Desoximetasone 21-Sulfate Sodium Salt

Cat. No.: B13422918
M. Wt: 478.5 g/mol
InChI Key: VXFGTSISVFNVQV-YSLVRQEHSA-M
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Description

Desoximetasone 21-Sulfate Sodium Salt is a synthetic corticosteroid derivative primarily used for its anti-inflammatory and immunosuppressive properties. It is a sodium salt form of desoximetasone 21-sulfate, which is a sulfate ester of desoximetasone. This compound is widely utilized in the treatment of various inflammatory skin conditions, including dermatitis, eczema, and psoriasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desoximetasone 21-Sulfate Sodium Salt typically involves the sulfation of desoximetasone. The process begins with the reaction of desoximetasone with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the sulfate ester. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Desoximetasone 21-Sulfate Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Desoximetasone 21-Sulfate Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to cell signaling and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and autoimmune disorders.

    Industry: Utilized in the formulation of topical creams and ointments for dermatological applications

Mechanism of Action

Desoximetasone 21-Sulfate Sodium Salt exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it binds to specific DNA sequences, leading to the activation or repression of target genes.

Comparison with Similar Compounds

    Desoximetasone: The parent compound, used for similar anti-inflammatory purposes.

    Betamethasone: Another corticosteroid with potent anti-inflammatory properties.

    Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.

Comparison: Desoximetasone 21-Sulfate Sodium Salt is unique due to its sulfate ester form, which enhances its solubility and stability compared to its parent compound, desoximetasone. This modification allows for more efficient topical application and better therapeutic outcomes in treating skin conditions .

Properties

Molecular Formula

C22H28FNaO7S

Molecular Weight

478.5 g/mol

IUPAC Name

sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate

InChI

InChI=1S/C22H29FO7S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(26)10-20(16,2)19(12)17(25)11-30-31(27,28)29;/h6-7,9,12,15-16,18-19,26H,4-5,8,10-11H2,1-3H3,(H,27,28,29);/q;+1/p-1/t12-,15+,16+,18+,19-,20+,21+,22+;/m1./s1

InChI Key

VXFGTSISVFNVQV-YSLVRQEHSA-M

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+]

Origin of Product

United States

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